molecular formula C20H23NO3 B11950677 4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone CAS No. 65253-42-1

4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone

Cat. No.: B11950677
CAS No.: 65253-42-1
M. Wt: 325.4 g/mol
InChI Key: QMKCRAPASOFFPS-UHFFFAOYSA-N
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Description

4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone is an organic compound with the molecular formula C20H23NO3 and a molecular weight of 325.411 g/mol It is a benzophenone derivative, characterized by the presence of a nitro group and a trimethylbutyl substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone typically involves the nitration of a suitable benzophenone precursor. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the safety and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone involves its interaction with molecular targets through its nitro and benzophenone functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzophenone moiety can participate in photochemical reactions, absorbing UV light and undergoing photochemical transformations .

Comparison with Similar Compounds

Biological Activity

4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone is a synthetic compound recognized for its potential biological activities and applications in medicinal chemistry. Its structure includes a benzophenone moiety with a nitroalkyl substituent, which contributes to its reactivity and interaction with biological systems. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H21NO2\text{C}_{16}\text{H}_{21}\text{N}\text{O}_2

This compound features:

  • A benzophenone core that can participate in photochemical reactions.
  • A nitro group that can undergo reduction, forming reactive intermediates.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its functional groups. The nitro group can be reduced to form reactive species that may interact with nucleophiles in biological systems. The benzophenone moiety allows for absorption of UV light, leading to photochemical transformations that can affect cellular processes.

Anti-inflammatory Properties

Research indicates that benzophenone derivatives exhibit significant anti-inflammatory activity. For instance, compounds similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models:

CompoundIC50 (nM)Target
This compoundNot specifiedTNF-α
12 (analog)4TNF-α
13 (analog)6TNF-α

These findings suggest that the compound may be beneficial in treating inflammatory diseases by modulating cytokine production .

Antioxidant Activity

The antioxidant potential of benzophenone derivatives has been explored through various assays. Compounds with similar structures have demonstrated free radical scavenging abilities. The presence of hydroxyl groups in related compounds has been linked to enhanced antioxidant activity:

CompoundAntioxidant Activity (TEAC value)
Benzophenone derivative A2.1 ± 0.05 mmol L^-1
Benzophenone derivative B1.45 ± 0.08 mmol L^-1

The presence of free phenolic hydroxyl groups significantly contributes to the antioxidant capacity of these compounds .

Cytotoxicity and Anticancer Activity

Studies have also investigated the cytotoxic effects of benzophenone derivatives on cancer cell lines. For example, certain analogs have shown promising results against Ehrlich ascites tumor (EAT) cells:

Compound% Cell Viability (EAT cells)
Compound 31 (analog)39% at 10 µM
Control (untreated)100%

These results indicate that modifications to the benzophenone structure can enhance its anticancer properties through mechanisms involving apoptosis induction .

Case Studies

Several studies have focused on the biological implications of benzophenone derivatives:

  • Inhibition of Pro-inflammatory Cytokines : A study demonstrated that specific analogs inhibited TNF-α production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs), highlighting their potential role in managing inflammatory conditions .
  • Antioxidant Studies : Research on various benzophenone derivatives showed significant antioxidant activities correlated with their structural features, particularly the presence of hydroxyl groups .
  • Cytotoxicity Assessments : Investigations into the anticancer properties revealed that certain derivatives effectively reduced cell viability in cancer models through apoptosis-related pathways .

Properties

CAS No.

65253-42-1

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

[4-(2,3-dimethyl-3-nitropentan-2-yl)phenyl]-phenylmethanone

InChI

InChI=1S/C20H23NO3/c1-5-20(4,21(23)24)19(2,3)17-13-11-16(12-14-17)18(22)15-9-7-6-8-10-15/h6-14H,5H2,1-4H3

InChI Key

QMKCRAPASOFFPS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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